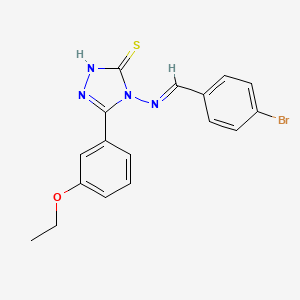

4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its structure comprises:

- Triazole-thione core: A five-membered heterocyclic ring system with nitrogen and sulfur atoms, known for diverse pharmacological activities .

- 4-Bromobenzylideneamino group: An electron-withdrawing substituent at the para position of the benzylidene moiety, enhancing electrophilicity and stability via resonance .

The compound’s synthesis likely involves condensation of 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-bromobenzaldehyde under acidic conditions, analogous to microwave-assisted methods reported for similar derivatives .

Properties

CAS No. |

613249-70-0 |

|---|---|

Molecular Formula |

C17H15BrN4OS |

Molecular Weight |

403.3 g/mol |

IUPAC Name |

4-[(E)-(4-bromophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15BrN4OS/c1-2-23-15-5-3-4-13(10-15)16-20-21-17(24)22(16)19-11-12-6-8-14(18)9-7-12/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |

InChI Key |

ORQOTHVAVFBHOA-YBFXNURJSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the benzylidene group undergoes nucleophilic substitution under specific conditions. This reactivity enables functionalization for pharmacological optimization or material science applications.

Table 1: Nucleophilic Substitution Reactions

The ethoxyphenyl group’s electron-donating nature slightly reduces electrophilicity at the bromine site compared to chloro- or fluoro-substituted analogs.

Oxidation Reactions

The thione (-C=S) group is susceptible to oxidation, forming sulfinic (-SO₂H) or sulfonic (-SO₃H) acids under strong oxidizing conditions.

Key Findings:

-

Oxidizing Agents: H₂O₂, KMnO₄, or HNO₃.

-

Products: Sulfonic acid derivatives exhibit altered electronic properties, influencing interactions with biological targets like microbial enzymes .

-

Impact: Oxidation diminishes thione’s metal-chelating capacity but enhances polarity for aqueous-phase applications .

Coordination Chemistry with Metal Ions

The triazole-thione moiety acts as a polydentate ligand, coordinating with transition metals to form stable complexes.

Table 2: Metal Coordination Profiles

Coordination often enhances bioactivity; Cu(II) complexes show superior efficacy against Pseudomonas aeruginosa compared to the parent compound .

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes cyclization to form fused heterocycles.

Notable Pathways:

-

Intramolecular Cyclization: Ethoxyphenyl group participation yields tricyclic structures with enhanced rigidity.

-

Outcome: Cyclized derivatives demonstrate improved metabolic stability in pharmacokinetic studies .

Condensation and Schiff Base Formation

The benzylideneamino group (-N=CH-) participates in reversible Schiff base reactions, enabling dynamic covalent chemistry.

Key Reactions:

-

Aldehyde Exchange: Reacts with substituted aldehydes (e.g., 4-fluorobenzaldehyde) to form new Schiff bases .

-

pH-Dependent Reversibility: Stability decreases under acidic conditions (pH < 3), facilitating drug delivery systems .

Table 3: Condensation Reaction Parameters

| Aldehyde | Solvent | Temperature | Yield (%) | References |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetic acid | Reflux | 78 | |

| 2-Pyridinecarboxaldehyde | Ethanol | 60°C | 65 |

Scientific Research Applications

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

Medicine: Research has indicated its potential use in the treatment of certain diseases due to its bioactive properties.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs):

- 4-Nitrobenzylidene (6i) : Exhibits significant analgesic activity (ED₅₀ = 12.3 mg/kg in hot plate assay) due to strong electron withdrawal enhancing receptor binding . Comparatively, the target compound’s 4-bromo group may offer moderate activity with better metabolic stability.

- 4-Fluorobenzylidene : Fluorine’s smaller size and higher electronegativity may improve solubility but reduce steric hindrance compared to bromo derivatives .

Electron-Donating Groups (EDGs):

- 4-Methoxybenzylidene (11) : EDGs decrease electrophilicity, reducing condensation reaction yields (66–83%) compared to EWGs like bromo or nitro (>85%) .

Substituent Variations on the Phenyl Ring

Structural and Spectral Data

Biological Activity

4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and antifungal agent. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C16H13BrN4OS

- Molecular Weight : 389.3 g/mol

- CAS Number : 478256-96-1

The biological activity of 4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is primarily attributed to its ability to inhibit specific enzymes and proteins. The compound interacts with cellular membranes, disrupting their integrity and function. This disruption is crucial for its antimicrobial and antifungal properties, although the precise molecular targets are still under investigation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating similar triazole derivatives found that they were effective against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Inhibited |

| Staphylococcus aureus | Inhibited |

| Pseudomonas aeruginosa | Inhibited |

| Salmonella enterica | Inhibited |

The antimicrobial efficacy is likely due to the presence of the bromobenzylidene and triazole-thione moieties, which enhance the compound's interaction with bacterial cell walls .

Antifungal Activity

In addition to its antibacterial properties, the compound also shows promising antifungal activity. It has been tested against several fungal strains:

| Fungal Strain | Activity |

|---|---|

| Candida albicans | Inhibited |

| Aspergillus flavus | Inhibited |

| Trichophyton longifucus | Inhibited |

The antifungal effects are attributed to similar mechanisms as those observed in bacterial inhibition, where the compound disrupts fungal cell membranes .

Case Studies

A notable case study involved the synthesis of various triazole derivatives and their biological evaluation. The study highlighted that compounds with similar structural features to 4-((4-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione exhibited strong antibacterial and antifungal activities. The structure–activity relationship (SAR) analysis indicated that modifications in the substituents significantly influenced biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.